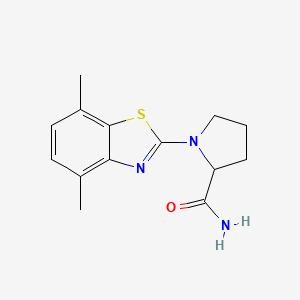

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2 . It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Chemical Reactions Analysis

Benzothiazoles, including the compound , can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . They can also participate in reactions with o-iodoanilines or electron-rich aromatic amines .作用机制

Target of Action

The primary target of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinans in the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target makes it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinans, essential components of the mycobacterial cell wall . The disruption in cell wall synthesis leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Biochemical Pathways

The affected pathway is the arabinan biosynthesis pathway in Mycobacterium tuberculosis. The compound’s interaction with DprE1 inhibits the production of arabinans . Arabinans are crucial for the integrity of the mycobacterial cell wall. Their absence leads to a compromised cell wall, affecting the survival of the bacteria .

Pharmacokinetics

The compound’s molecular weight, which is approximately 340423 Da , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da typically exhibit good absorption and permeability.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinans, leading to a compromised bacterial cell wall . This disruption ultimately leads to the death of the bacteria, exhibiting the compound’s anti-tubercular activity .

属性

IUPAC Name |

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-8-5-6-9(2)12-11(8)16-14(19-12)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMWDFPEHWFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)

![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)

![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444605.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6444610.png)

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)